molecular formula C19H21ClN4O4S B2533213 N'-(2-chlorophenyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide CAS No. 1428364-90-2

N'-(2-chlorophenyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2533213
CAS No.: 1428364-90-2
M. Wt: 436.91
InChI Key: UVHTXUGFBKBQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-chlorophenyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule is characterized by an ethanediamide (oxalamide) linker, a structural motif present in various biologically active compounds. The structure incorporates a 2-chlorophenyl group and a complex piperidine moiety modified with a pyridine-3-sulfonyl unit, a feature shared with compounds investigated as potent activators of the pyruvate kinase M2 isoform (PKM2), a recognized target in cancer research . The piperidine ring is a common pharmacophore in drug discovery, often contributing to a molecule's ability to interact with biological targets, such as the NLRP3 inflammasome, a component of the innate immune system . The specific spatial arrangement of this compound's functional groups makes it a valuable scaffold for exploring protein-ligand interactions and for screening against a panel of biological targets to elucidate novel mechanisms of action. It is supplied exclusively for use in non-clinical laboratory research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4S/c20-16-5-1-2-6-17(16)23-19(26)18(25)22-12-14-7-10-24(11-8-14)29(27,28)15-4-3-9-21-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHTXUGFBKBQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-chlorophenyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound recognized for its potential pharmacological applications, particularly in the fields of anti-inflammatory and anti-cancer therapies. The compound features a unique structural arrangement that includes a chlorophenyl group, a piperidine ring, and a pyridine sulfonyl moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound involves several key steps:

  • Reagents : The primary starting materials include 2-chlorobenzenesulfonyl chloride and various piperidine derivatives.
  • Reaction Conditions : The reactions are typically carried out in solvents such as dichloromethane and acetic acid, under controlled temperature conditions.
  • Purification : Final products are purified through recrystallization and monitored via thin-layer chromatography (TLC) to ensure high purity levels.

Molecular Structure

The molecular formula of this compound is C18_{18}H22_{22}ClN3_{3}O2_{2}S, with a molecular weight of approximately 371.90 g/mol. The structural features include:

  • Chlorophenyl Group : Imparts hydrophobic characteristics.
  • Piperidine Ring : Contributes to the compound's ability to interact with biological targets.
  • Pyridine Sulfonyl Moiety : Enhances solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets involved in inflammatory pathways:

  • Nitric Oxide Production : Experimental data suggest that this compound may inhibit nitric oxide (NO) production in macrophages, indicating potential anti-inflammatory effects.
  • Cytokine Modulation : It may modulate signaling cascades associated with pro-inflammatory cytokines, thereby affecting immune responses.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that sulfonamide derivatives can reduce inflammation by inhibiting the production of pro-inflammatory mediators such as cytokines and chemokines.

Anti-cancer Potential

The compound's structure suggests potential anti-cancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. Preliminary studies have shown promising results against various cancer types, including breast and colon cancer.

Case Studies

  • Case Study on Anti-inflammatory Activity :
    • A study evaluated the effect of similar sulfonamide compounds on LPS-induced inflammation in macrophages. Results indicated a significant decrease in TNF-alpha levels upon treatment with the compound, suggesting its efficacy in modulating inflammatory responses.
  • Case Study on Anti-cancer Activity :
    • In vitro studies assessed the antiproliferative effects of related compounds against breast cancer cell lines. The most potent analogs showed IC50 values in the low micromolar range, indicating strong growth inhibition.

Data Table: Biological Activity Summary

Activity Type Mechanism Effectiveness Reference
Anti-inflammatoryInhibition of NO productionSignificant reduction
Cytokine modulationModulation of pro-inflammatory cytokinesHigh efficacy
Anti-cancerInduction of apoptosis in cancer cellsIC50 < 10 µM

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound with Analogs

Compound Name Molecular Formula Key Functional Groups Biological Activity/Application Reference
Target Compound C₁₉H₂₂ClN₃O₃S* 2-Chlorophenyl, pyridine-3-sulfonyl, piperidine, ethanediamide Hypothesized antimicrobial or enzymatic activity (based on analogs)
3-Chloro-N-phenyl-phthalimide () C₁₄H₈ClNO₂ Chlorophenyl, phthalimide Polymer synthesis monomer
DMPI () C₂₈H₃₁N₃ Piperidinyl, dimethylphenylmethyl, indole MRSA synergist with carbapenems
CDFII () C₂₈H₂₅ClFN₃ Chlorophenyl, piperidinyl, indole MRSA synergist with carbapenems
1-(2-Chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide () C₁₇H₂₁ClN₄O₂S 2-Chlorophenyl, piperidinylmethyl, pyrazine, methanesulfonamide Unknown (structural analog of bioactive compounds)

*Hypothetical molecular formula based on IUPAC name.

  • Chlorophenyl Group : Present in the target compound, CDFII (), and ’s compound. This group enhances lipophilicity and may influence binding to hydrophobic enzyme pockets .
  • Piperidine Ring : A common feature in the target compound, DMPI, CDFII, and ’s compound. Piperidine derivatives are often exploited for their conformational flexibility and ability to interact with biological targets .
  • Sulfonyl/Sulfonamide Groups : The target compound’s pyridine-3-sulfonyl group contrasts with the methanesulfonamide in . Sulfonyl groups improve solubility and metabolic stability compared to sulfonamides .
  • Heterocyclic Moieties : The pyridine ring in the target compound differs from the pyrazine () and indole () groups, which may alter electronic properties and target specificity.

Physicochemical Properties

  • Molecular Weight : ’s compound (380.9 g/mol) is lighter than the hypothetical target compound (~420 g/mol), primarily due to the ethanediamide group. Higher molecular weight may impact bioavailability.
  • Solubility : The pyridine-3-sulfonyl group in the target compound could improve aqueous solubility compared to ’s methanesulfonamide, which lacks an aromatic heterocycle .

Q & A

Q. What are the critical steps in synthesizing N'-(2-chlorophenyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide?

The synthesis typically involves:

  • Intermediate formation : Preparation of pyridine-3-sulfonyl chloride and 2-chlorophenyl ethanediamide precursors.
  • Coupling reactions : Amide bond formation between intermediates using coupling agents like EDC/HOBt.
  • Solvent optimization : Use of dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency.
  • Temperature control : Maintaining 0–5°C during sulfonation to prevent side reactions .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural confirmation : 1^1H/13^13C NMR for functional group analysis and stereochemistry.
  • Purity assessment : HPLC (≥95% purity threshold) and mass spectrometry for molecular weight verification.
  • Crystallography : X-ray diffraction (XRD) to resolve 3D conformation, particularly for sulfonyl-piperidine interactions .

Q. What in vitro assays are recommended for initial bioactivity screening?

  • Enzyme inhibition : COX-2 inhibition assays using fluorometric or colorimetric substrates (e.g., prostaglandin H2_2 analogs).
  • Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Receptor binding : Radioligand displacement studies for targets like σ-receptors or kinase isoforms .

Advanced Research Questions

Q. How can reaction yields be improved during the sulfonation of the piperidine intermediate?

  • Catalyst optimization : Use sodium triacetoxyborohydride (STAB) for reductive amination, enhancing regioselectivity.
  • Solvent effects : Compare DCM (low polarity) vs. DMF (high polarity) to stabilize charged intermediates.
  • Temperature gradients : Stepwise heating (25°C → 60°C) to balance reaction rate and byproduct suppression .

Q. How should researchers address contradictions in cytotoxicity data across studies?

  • Purity validation : Re-analyze batches via HPLC to rule out impurities (e.g., unreacted sulfonyl chloride).
  • Assay standardization : Use identical cell lines (ATCC-validated), passage numbers, and incubation times.
  • Dose-response curves : Compare IC50_{50} values under consistent nutrient media and serum conditions .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes with targets like COX-2 or σ-1 receptors.
  • QSAR modeling : Train models on analogs (e.g., chlorophenyl and pyridinyl derivatives) to correlate substituents with activity.
  • DFT calculations : Analyze electron density maps to identify reactive sites for functionalization .

Q. How to design in vivo studies for evaluating neuroprotective effects?

  • Animal models : Use rodent neuroinflammation models (e.g., LPS-induced neurodegeneration).
  • Biomarkers : Measure glial fibrillary acidic protein (GFAP) and TNF-α levels in cerebrospinal fluid.
  • Pharmacokinetics : Assess blood-brain barrier penetration via LC-MS/MS quantification in brain homogenates .

Data Contradiction Analysis

Q. Why might enzymatic inhibition data vary between recombinant and cell-based assays?

  • Cofactor availability : Recombinant assays may lack endogenous cofactors (e.g., heme for COX-2).
  • Membrane permeability : Cell-based assays depend on compound uptake, influenced by logP values.
  • Post-translational modifications : Differences in glycosylation states of enzymes across systems .

Q. How to reconcile discrepancies in crystallographic vs. solution-phase structural data?

  • Solvent effects : XRD reflects solid-state conformation, while NMR captures dynamic solution structures.
  • Hydrogen bonding : Compare intramolecular H-bonds in crystals vs. solvent interactions in solution.
  • Temperature/pH : Ensure matching experimental conditions (e.g., pH 7.4 for biological relevance) .

Methodological Guidance

Q. What strategies optimize selectivity for kinase inhibition?

  • Kinase panel screening : Test against a broad panel (e.g., 100+ kinases) to identify off-target effects.
  • ATP-binding site mutations : Use mutant kinases to validate binding specificity.
  • Covalent modifiers : Introduce electrophilic warheads (e.g., acrylamides) for irreversible inhibition .

Q. How to validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Monitor protein melting shifts after compound treatment.
  • BRET/FRET : Use biosensors to detect real-time target modulation (e.g., cAMP levels for GPCRs).
  • Knockout models : Compare responses in wild-type vs. CRISPR-edited cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.